molecular formula C10H14N2O3 B14599994 Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate CAS No. 60931-55-7

Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate

Cat. No.: B14599994
CAS No.: 60931-55-7
M. Wt: 210.23 g/mol
InChI Key: FPZJOGATMZIVFR-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate is an organic compound with a complex structure that includes a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate typically involves the reaction of 2-methoxy-4-methylphenylhydrazine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Products may include corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Hydrazine, (4-methylphenyl)-: Similar structure but lacks the methoxy and carboxylate groups.

    4-Methoxy-2-methylphenylhydrazine hydrochloride: Similar but includes a hydrochloride salt form.

    Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxy-imino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: Structurally related with additional functional groups.

Uniqueness: Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

60931-55-7

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl N-(2-methoxy-4-methylanilino)carbamate

InChI

InChI=1S/C10H14N2O3/c1-7-4-5-8(9(6-7)14-2)11-12-10(13)15-3/h4-6,11H,1-3H3,(H,12,13)

InChI Key

FPZJOGATMZIVFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NNC(=O)OC)OC

Origin of Product

United States

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